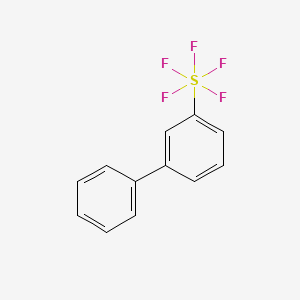

Pentafluoro-(3-phenylphenyl)-6-sulfane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pentafluoro-(3-phenylphenyl)-6-sulfane is an aromatic compound featuring a biphenyl scaffold substituted with a pentafluoro-λ⁶-sulfanyl (-SF₅) group at the 6-position of the 3-phenylphenyl moiety. This structure combines the high electronegativity and steric bulk of the SF₅ group with the π-conjugation of the biphenyl system, making it a candidate for applications in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluoro-(3-phenylphenyl)-6-sulfane typically involves the incorporation of the pentafluorosulfanyl group onto a phenyl ring. One common method is the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of scalable and green synthesis methods, such as the one-minute synthesis of substituted phenols, is particularly advantageous for industrial applications . These methods ensure high yields and minimal environmental impact, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pentafluoro-(3-phenylphenyl)-6-sulfane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride .

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Pentafluoro-(3-phenylphenyl)-6-sulfane has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluoro-(3-phenylphenyl)-6-sulfane involves its interaction with molecular targets and pathways in biological systems. The compound’s high polarity and lipophilicity allow it to interact with cell membranes and proteins, affecting their function and activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Properties

The SF₅ group is octahedral, with five fluorine atoms and one aryl group bonded to sulfur. This configuration imparts exceptional electronegativity (surpassing CF₃ groups) and lipophilicity, enhancing thermal and chemical stability . The biphenyl backbone facilitates electronic delocalization, which can be tailored for optoelectronic applications .

SF₅-containing compounds are compared below with trifluoromethyl (CF₃), tetrafluoro-λ⁶-sulfanyl (SF₄), and perfluoroalkyl substances (PFAS) in terms of physicochemical properties and applications.

Pentafluoro-λ⁶-sulfanyl (SF₅) vs. Trifluoromethyl (CF₃)

The SF₅ group’s superior electronegativity and lipophilicity make it advantageous in drug design for improving membrane permeability and metabolic stability .

SF₅ vs. Tetrafluoro-λ⁶-sulfanyl (SF₄)

| Property | SF₅ Group | SF₄ Group |

|---|---|---|

| Geometry | Octahedral | Trigonal bipyramidal |

| Synthetic Accessibility | Established methods | Limited (underdeveloped) |

| Applications | Pharmaceuticals, OLEDs | Niche (liquid crystals) |

SF₄’s ability to connect two substituents in cis/trans configurations (R-SF₄-R′) offers geometric versatility, but synthetic challenges hinder widespread use .

SF₅ Aromatics vs. Perfluoroalkyl Substances (PFAS)

Pharmaceuticals

- SF₅ groups enhance drug potency by mimicking carbonyl groups and resisting oxidative metabolism. Examples include SF₅-pyridines in kinase inhibitors .

- Cytotoxic SF₅-substituted iodonium salts demonstrate selective activity against cancer cells .

Materials Science

- Self-assembled monolayers (SAMs): SF₅-terminated aromatics exhibit superior charge transport properties for molecular electronics .

- Liquid crystals : SF₅ groups improve thermal stability and mesophase behavior .

Stability and Challenges

Biological Activity

Pentafluoro-(3-phenylphenyl)-6-sulfane, also known as 3-Phenyl-6-(pentafluorosulfanyl)benzo[c]isoxazole, is a compound characterized by its unique pentafluorosulfanyl (SF5) group. This group has garnered attention due to its stability and potential biological applications. The following sections will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a phenyl ring and a pentafluorosulfanyl group. This configuration contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H8F5S |

| Molecular Weight | 305.26 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The SF5 group enhances the lipophilicity of the compound, which may facilitate its penetration into biological membranes and interaction with target proteins.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and influencing metabolic pathways.

- Receptor Modulation : It may also interact with various receptors, potentially altering signaling pathways involved in cellular responses.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that compounds containing the SF5 group exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Preliminary investigations suggest potential antiproliferative effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to induce apoptosis in these cell lines has been noted, warranting further exploration into its therapeutic potential.

- Pharmacological Applications : Due to its unique properties, this compound is being investigated as a lead compound in drug discovery. Its structural characteristics may provide insights into developing new pharmacological agents.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in 2012 examined the synthesis and biological properties of SF5-containing compounds. It reported that derivatives exhibited enhanced stability and antimicrobial activity compared to their non-fluorinated counterparts .

- Study 2 : In vitro assays demonstrated that this compound showed significant inhibition of cell proliferation in HeLa cells with an IC50 value indicating effective cytotoxicity .

- Study 3 : Another research effort focused on the interactions of SF5 compounds with bacterial proteins, revealing promising results in inhibiting key pathogenic mechanisms .

Properties

Molecular Formula |

C12H9F5S |

|---|---|

Molecular Weight |

280.26 g/mol |

IUPAC Name |

pentafluoro-(3-phenylphenyl)-λ6-sulfane |

InChI |

InChI=1S/C12H9F5S/c13-18(14,15,16,17)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H |

InChI Key |

OIWJVMBIWUTEEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.